4-(2-Ethylhexyloxy)-2-hydroxybenzophenone

Vue d'ensemble

Description

4-(2-Ethylhexyloxy)-2-hydroxybenzophenone is an organic compound known for its applications in various fields, particularly in the formulation of sunscreens and other cosmetic products. This compound is a derivative of benzophenone, which is widely recognized for its ability to absorb ultraviolet (UV) light, thereby protecting the skin from harmful UV radiation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone typically involves the reaction of 2-hydroxybenzophenone with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the benzophenone reacts with the alcohol group of 2-ethylhexanol to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Reaction Conditions and Yield:

The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 4 is alkylated. A neutralizing agent (e.g., Na₂CO₃) is often added to scavenge HBr, improving efficiency .

Dealkylation Under Acidic Conditions

The 2-ethylhexyloxy group can be removed via acid-catalyzed dealkylation , reverting to 2,4-dihydroxybenzophenone. This reaction is critical for recycling or modifying the compound:

Key Data:

-

Mechanism : Cleavage of the ether bond via protonation of the oxygen atom, followed by elimination.

Thermal Stability and Vaporization

The compound exhibits moderate thermal stability, with an enthalpy of vaporization (Δ<sub>vap</sub>H) of 98.7 kJ/mol at 418 K . This property is critical for applications requiring high-temperature processing.

Phase Change Data:

| Property | Value | Method | Reference |

|---|---|---|---|

| Δ<sub>vap</sub>H | 98.7 kJ/mol | Microcalorimetry | |

| Temperature Range | 393–443 K | – |

Functional Group Transformations

The hydroxyl group at position 2 can participate in acylation or esterification . For example:

-

Acylation : Reacting with 4-fluorobenzoyl chloride under low-temperature conditions (0–5°C) in THF forms acylated derivatives .

-

Esterification : Reaction with acetic anhydride yields acetoxy derivatives, though specific data for this compound are sparse.

Industrial Optimization

Modern synthetic approaches emphasize Design of Experiments (DoE) to optimize reaction parameters. For example:

Applications De Recherche Scientifique

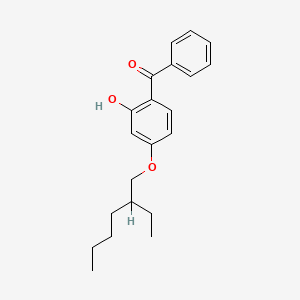

The structure of EHBP features a benzophenone moiety with an ethylhexoxy substituent and a hydroxyl group, contributing to its UV-absorbing properties.

Ultraviolet Protection

EHBP is primarily utilized as a UV absorber in various formulations:

- Cosmetics : It is included in sunscreen products to provide broad-spectrum UV protection. Studies show that EHBP effectively absorbs UV radiation, preventing skin damage and photoaging .

- Plastics : In the plastics industry, EHBP is added to polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC) to enhance their resistance to UV degradation. This application is crucial for outdoor products where prolonged sun exposure can lead to material failure .

Light Stabilization

EHBP serves as a light stabilizer in coatings and paints:

- Automotive Coatings : The compound is incorporated into automotive paints to protect against fading and degradation caused by UV light exposure. This prolongs the life of the paint finish and maintains aesthetic quality .

- Industrial Coatings : Its use in powder coatings and varnishes enhances durability against environmental stressors, making it suitable for both indoor and outdoor applications .

Polymer Composites

Research indicates that EHBP can be used in polymer composites to improve their thermal stability and mechanical properties:

- Composite Materials : When blended with polymers, EHBP not only provides UV protection but also improves the overall mechanical performance of the composite materials, making them suitable for high-performance applications .

Pharmaceuticals

Emerging studies suggest potential applications of EHBP in pharmaceutical formulations:

- Drug Delivery Systems : The compound's ability to absorb UV light may be advantageous in developing drug delivery systems that require photostability under light exposure .

Case Study 1: Sunscreen Formulations

A study evaluated the effectiveness of EHBP in sunscreen formulations by measuring its UV absorption capabilities compared to other common UV filters. The results indicated that EHBP provided superior protection against UVA radiation while maintaining skin compatibility .

Case Study 2: Plastic Degradation Resistance

Research conducted on polyethylene films treated with EHBP showed significant improvements in UV resistance compared to untreated films. The treated samples exhibited less discoloration and mechanical degradation after prolonged exposure to sunlight .

Mécanisme D'action

The primary mechanism of action of 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, thereby preventing the UV light from penetrating the skin and causing damage. The molecular targets include the DNA in skin cells, which is protected from UV-induced mutations.

Comparaison Avec Des Composés Similaires

Benzophenone-3 (Oxybenzone): Another UV absorber used in sunscreens.

Benzophenone-4 (Sulisobenzone): A water-soluble UV absorber.

Ethylhexyl Methoxycinnamate: A UVB absorber used in sunscreens.

Uniqueness: 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone is unique due to its specific structure, which provides a broad spectrum of UV absorption. Its ethylhexyloxy group enhances its solubility in oils, making it particularly suitable for use in cosmetic formulations.

Activité Biologique

4-(2-Ethylhexyloxy)-2-hydroxybenzophenone, commonly referred to as EHBP, is a synthetic organic compound with significant applications in the cosmetic industry, particularly as a UV filter. Its chemical structure allows it to absorb ultraviolet (UV) radiation, thereby protecting skin and hair from photodamage. This article delves into its biological activity, focusing on its effects on human health and its environmental impact.

- Molecular Formula: CHO

- Molecular Weight: 326.43 g/mol

- CAS Number: 2549-90-8

- Density: 1.067 g/cm³

- Boiling Point: 453.1 °C

- LogP: 5.218 (indicating high lipophilicity)

UV Absorption and Protection

EHBP functions primarily as a UV filter, absorbing UV radiation in the range of 290–400 nm. This property is crucial for preventing skin damage, including sunburn and photoaging. Studies have shown that EHBP effectively protects against both UV-A and UV-B radiation, which are known contributors to skin cancer and other dermatological conditions .

Toxicological Studies

Recent toxicological assessments have highlighted both the benefits and potential risks associated with EHBP:

- Acute Toxicity: Studies indicate that EHBP exhibits low acute toxicity in various animal models. For instance, no significant adverse effects were observed at low doses in dermal application studies .

- Chronic Exposure: Long-term exposure studies revealed some concerns regarding reproductive health. In rodent models, high doses of EHBP led to decreased sperm density and altered estrous cycles, suggesting potential endocrine-disrupting effects .

- Genotoxicity: EHBP was evaluated for mutagenic potential using standard assays (e.g., Ames test). Results indicated weak mutagenicity under certain conditions, necessitating further investigation into its long-term implications for human health .

Case Study 1: Dermal Application Safety

A study conducted on the dermal application of EHBP involved administering varying concentrations to rats over a period of 13 weeks. The findings indicated that while liver and kidney weights increased in high-dose groups, no significant histopathological changes were noted at lower concentrations, suggesting a safe threshold for cosmetic use .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental persistence of EHBP found that it can accumulate in aquatic systems due to its lipophilic nature. This raises concerns about its potential bioaccumulation in marine organisms and subsequent effects on the food chain .

Comparative Analysis of Biological Activity

| Parameter | EHBP | Other UV Filters |

|---|---|---|

| UV Absorption Range | 290–400 nm | Varies (e.g., Oxybenzone: 280–320 nm) |

| Acute Toxicity | Low | Varies (e.g., Oxybenzone: Moderate) |

| Endocrine Disruption Potential | Yes (at high doses) | Yes (e.g., Oxybenzone) |

| Environmental Persistence | Moderate | High (e.g., Octocrylene) |

Propriétés

IUPAC Name |

[4-(2-ethylhexoxy)-2-hydroxyphenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-3-5-9-16(4-2)15-24-18-12-13-19(20(22)14-18)21(23)17-10-7-6-8-11-17/h6-8,10-14,16,22H,3-5,9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXIKWJMGICOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948382 | |

| Record name | {4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-90-8 | |

| Record name | [4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-((2-Ethylhexyl)oxy)-2-hydroxyphenyl)phenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-((2-ETHYLHEXYL)OXY)-2-HYDROXYPHENYL)PHENYLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UET5R68HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.